N-(2-phenoxyphenyl)-3-phenylacrylamide
Description
N-(2-Phenoxyphenyl)-3-phenylacrylamide is a synthetic acrylamide derivative characterized by a central acrylamide backbone (CH₂=CH–CONH–) flanked by a phenyl group at the α-position and a 2-phenoxyphenyl substituent on the amide nitrogen.
Properties
Molecular Formula |
C21H17NO2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(E)-N-(2-phenoxyphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C21H17NO2/c23-21(16-15-17-9-3-1-4-10-17)22-19-13-7-8-14-20(19)24-18-11-5-2-6-12-18/h1-16H,(H,22,23)/b16-15+ |
InChI Key |
DUIBSYYXBGXZFJ-FOCLMDBBSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
N-(2-phenoxyphenyl)-3-phenylacrylamide has been investigated for its potential as an anti-inflammatory and antioxidant agent. Research indicates that phenylacrylamide derivatives exhibit significant biological activities, including the ability to combat oxidative stress and inflammation, which are implicated in numerous diseases.
Anti-inflammatory Activity
Studies have shown that phenylacrylamide derivatives can inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation. For instance, one study highlighted that certain derivatives could activate the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes such as NQO-1 and HO-1, thereby providing protective effects against oxidative damage in cells . This suggests that this compound may be useful in developing treatments for conditions characterized by chronic inflammation.
Antioxidant Properties
The compound has also been noted for its antioxidant capabilities. In particular, it has been shown to protect cells from hydrogen peroxide-induced oxidative stress more effectively than established antioxidants like resveratrol . This property could make it a candidate for therapeutic interventions aimed at diseases linked to oxidative stress.
Synthesis of Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized through a reaction between appropriate phenolic compounds and acrylamide derivatives under controlled conditions.
Reaction Mechanism
The synthesis typically involves:
- Reacting 2-phenoxyphenol with an appropriate acrylamide derivative.
- Utilizing catalysts or specific solvents to enhance reaction efficiency.
The resulting compound can then be purified through recrystallization or chromatography techniques.
Polymerization Potential
This compound can also serve as a monomer in polymerization processes. Research has indicated that copolymerization with other monomers, such as styrene, can lead to new materials with enhanced properties.
Copolymerization Studies
In studies involving the copolymerization of this compound with styrene, various ratios were tested to determine optimal conditions for producing polymers with desirable mechanical and thermal properties . These polymers could find applications in coatings, adhesives, and other materials where enhanced performance is required.
Case Studies
Several case studies illustrate the potential applications of this compound:
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected 3-Phenylacrylamide Derivatives
Key Observations :
SAR Insights :
- Phenyl Ring Modifications : Introduction of electron-deficient aryl groups (e.g., nitrophenyl in ) enhances antimicrobial activity, likely due to increased electrophilicity and interaction with microbial enzymes.
- Amide Substituents : Bulky, heterocyclic groups (e.g., morpholinyl in ) improve CNS penetration and target specificity, as demonstrated by the anti-migraine activity of (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide.
- Linker Flexibility : Ethyl spacers between the amide and substituents (e.g., N-[2-(4-Nitrophenyl)ethyl]-3-phenylacrylamide ) balance rigidity and flexibility, optimizing binding to biological targets.
Preparation Methods
Reaction Design and Substrate Scope
The Lewis acid-mediated approach leverages dimethyl sulfoxide (DMSO) as a methylene source to construct the α,β-unsaturated amide core. In a seminal study, PbCl₂ and KOAc were identified as critical catalysts, enabling the reaction of 2-phenylacetamide derivatives with DMSO under microwave irradiation. The optimized conditions (PbCl₂: 1 equiv, KOAc: 0.6 equiv, 156°C under N₂) achieved 77% yield for model substrate 2a (N-[2-(trifluoromethoxy)phenyl]-2-phenylacetamide), with competing sulfide byproduct 3a formation suppressed to 12%. Substrates bearing electron-donating groups (e.g., methoxy, methyl) exhibited higher yields (>70%), while electron-withdrawing substituents (e.g., halides, OCF₃) required modified base stoichiometry to mitigate dimerization.
Table 1: Optimization of Lewis Acid and Base Combinations
| Entry | Lewis Acid | Base | Temp (°C) | Yield 2a (%) | Byproduct 3a (%) |
|---|---|---|---|---|---|
| 9 | PbCl₂ | KOAc | 150 | 55 | 14 |
| 14 | PbCl₂ | KOAc | 156 | 65 | 18 |
| 17 | PbCl₂ | KOAc | 156 | 77 | 12 |
Mechanistic studies revealed a Pummerer rearrangement pathway, where DMSO acts as a methylene donor. Deuterium-labeling experiments confirmed the methylene group’s origin from DMSO-d₆, with isotopic incorporation observed in d₂-2a . Equilibrium between 2a and 3a was demonstrated through crossover experiments, underscoring the role of PbCl₂ in stabilizing the transition state.
Photoredox-Catalyzed Hydrosulfonylation of Acrylamides
Catalytic System and Reaction Conditions
A complementary strategy employs fac-Ir(ppy)₃ as a photoredox catalyst under blue LED irradiation to mediate hydrosulfonylation of N-phenylacrylamides. This method, optimized for electron-deficient alkenes, utilizes (TMS)₃SiH as a hydrogen donor and sulfonyl chlorides as coupling partners. For N-(2-phenoxyphenyl)-3-phenylacrylamide synthesis, the reaction of N-phenylacrylamide with 4-fluorobenzenesulfonyl chloride (2.5 equiv) in MeCN achieved 81% yield under nitrogen.
Table 2: Photoredox Conditions Screening
| Entry | Catalyst | H-Donor | Solvent | Yield (%) |
|---|---|---|---|---|
| 6 | fac-Ir(ppy)₃ | (TMS)₃SiH | MeCN | 90 |
| 10 | fac-Ir(ppy)₃ | (TMS)₃SiH | MeCN | 81 |
Classical Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The target compound is accessible via direct coupling of 3-phenylacrylic acid with 2-phenoxyaniline using EDCI/DMAP in dichloromethane. This method, adapted from procedures for N-[2-(trifluoromethoxy)phenyl]acetamide, affords moderate yields (50–60%) but requires stringent anhydrous conditions. Key parameters include:
HATU-Mediated Coupling
For sterically hindered substrates, HATU/DIPEA in DCM enhances coupling efficiency. A protocol for cycloalkene carboxamides was modified for 3-phenylacrylic acid, yielding this compound in 64% isolated yield after chromatographic purification (EtOAc/heptane gradient).
Comparative Analysis of Methodologies
Yield and Scalability
-
Lewis Acid Method : High yields (77%) but limited scalability due to microwave dependency.
-
Photoredox Method : Scalable to gram quantities (81% yield in 1L reactor), though costly Ir catalysts may hinder industrial adoption.
-
Classical Coupling : Cost-effective but lower yields; ideal for small-scale synthesis.
Q & A
Q. Advanced
- Solvent selection : High-boiling solvents (e.g., chlorobenzene) enhance reaction efficiency at elevated temperatures .
- Catalyst loading : Adjusting AlCl₃ stoichiometry (e.g., 3 equivalents relative to substrate) improves electrophilic aromatic substitution .
- Purification : Gradient recrystallization (e.g., hexane/ethyl acetate) minimizes byproduct contamination .
How to resolve contradictions in reported biological activities across studies?
Advanced
Contradictions (e.g., migraine vs. alcohol dependency) often arise from:
- Model specificity : Cortical spreading depression assays (migraine) vs. dopamine receptor binding (alcohol dependency) reflect distinct mechanisms .
- Dosage and administration : Oral bioavailability (e.g., 10 mg/kg in rats) may differ from in vitro IC₅₀ values .
- Statistical rigor : Compare P-values (e.g., 1.42×10⁻² for alcohol dependency) with effect sizes and replicate studies .
How to design in vivo studies for evaluating neurological effects?
Q. Advanced
- Model selection : Use cortical spreading depression (CSD) models in rats to mimic migraine pathophysiology. Measure CSD frequency post-oral administration of the compound .
- Dosage : Optimize based on pharmacokinetics (e.g., plasma half-life) and blood-brain barrier penetration .
- Controls : Include KCNQ2 channel blockers (e.g., XE991) to validate target specificity .
How to address challenges in crystallographic data refinement?
Q. Advanced
- Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data.
- Disordered moieties : Apply PART/ISOR restraints for flexible phenyl groups .
- High-resolution data : Employ anisotropic displacement parameters and Hirshfeld surface analysis for precise electron density mapping .
What in vitro assays are suitable for assessing biological activity?
Q. Basic
- Enzyme inhibition : Fluorescence-based assays (e.g., KCNQ2 channel opening using thallium flux).
- Receptor binding : Radioligand competition assays (³H-dopamine displacement for D2/D3 receptors) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ determination) .
How to evaluate metabolic stability and structure-activity relationships (SAR)?
Q. Advanced
- Metabolic profiling : Use liver microsomes (human/rat) to identify oxidation hotspots (e.g., morpholinyl or phenoxy groups) .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluoro vs. methoxy groups) with biological potency .
- Crystallographic data : Map hydrogen-bonding interactions (e.g., amide-NH⋯O) to guide analog design .
What purification techniques are effective post-synthesis?
Q. Basic
- Column chromatography : Silica gel with hexane/ethyl acetate gradients for polar impurities .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray analysis .
- HPLC : Reverse-phase C18 columns for isolating stereoisomers or regioisomers .
How to validate target engagement in neurological disease models?
Q. Advanced
- PET imaging : Use radiolabeled analogs (e.g., ¹⁸F-tagged derivatives) to quantify brain uptake in Alzheimer’s models .
- Electrophysiology : Patch-clamp recordings in transfected HEK cells expressing KCNQ2 channels .
- Biomarker analysis : Measure CSF levels of glutamate or dopamine post-treatment to assess pharmacological effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
